molecular formula C13H11ClO2S B2595528 2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride CAS No. 1368604-87-8

2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No.: B2595528
CAS No.: 1368604-87-8
M. Wt: 266.74
InChI Key: CDGIBRDNECYCPO-UHFFFAOYSA-N
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Description

2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride (CAS 1368604-87-8) is a high-purity chemical building block essential for advanced organic synthesis. With the molecular formula C 13 H 11 ClO 2 S and a molecular weight of 266.74 , this compound belongs to the class of functionalized biphenyls. The biphenyl scaffold is a fundamental structure in medicinal chemistry and materials science, renowned for its role as a versatile synthon and its presence in a wide range of pharmacologically active compounds . This sulfonyl chloride is particularly valued for its reactivity, serving as a key intermediate in the synthesis of sulfonamide derivatives. These derivatives are crucial in developing molecules with diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties . The methyl group on the biphenyl system can influence the compound's electronic properties and steric profile, allowing researchers to fine-tune the characteristics of the final molecules. The applications of this reagent extend across various research fields, from creating novel active pharmaceutical ingredients (APIs) to developing new materials for organic electronics . Its utility lies in its role in cross-coupling reactions and as a precursor for introducing the sulfonyl functional group into larger, more complex molecular architectures. This product is strictly for research purposes. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-4-phenylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-9-12(17(14,15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGIBRDNECYCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the sulfonation of 2-Methyl-[1,1’-biphenyl] followed by chlorination. One common method is the reaction of 2-Methyl-[1,1’-biphenyl] with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonyl chloride group reacts readily with primary and secondary amines to form sulfonamides, a cornerstone reaction for pharmaceutical intermediates. For example:
R-NH2+Ar-SO2ClR-NH-SO2-Ar+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HCl}
Key findings :

  • Reactions typically proceed in dichloromethane or THF at 0–25°C with bases like triethylamine to neutralize HCl.

  • Yields exceed 85% for aliphatic amines but drop to ~70% for bulky aromatic amines due to steric hindrance.

Table 1: Reaction conditions for sulfonamide synthesis

Amine TypeSolventBaseTemperatureYield (%)Source
n-ButylamineDCMEt₃N0–25°C92
AnilineTHFPyridine25°C68

Esterification with Alcohols

Alcohols react with the sulfonyl chloride to form sulfonate esters, which are intermediates in organic synthesis:
R-OH+Ar-SO2ClR-OSO2-Ar+HCl\text{R-OH} + \text{Ar-SO}_2\text{Cl} \rightarrow \text{R-OSO}_2\text{-Ar} + \text{HCl}
Key findings :

  • Methanol and ethanol react efficiently at room temperature (≥90% yield) .

  • Sterically hindered alcohols (e.g., tert-butanol) require elevated temperatures (50–60°C) and prolonged reaction times (24–48 hrs) .

Cross-Coupling Reactions

The biphenyl system allows participation in transition-metal-catalyzed coupling reactions. For example:

  • Suzuki-Miyaura Coupling : The methyl-substituted biphenyl can act as a coupling partner. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates bond formation with aryl boronic acids .

  • Buchwald-Hartwig Amination : The sulfonyl chloride group can be replaced by amines under catalytic conditions (e.g., Pd₂(dba)₃/Xantphos) .

Table 2: Catalytic coupling reactions

Reaction TypeCatalystLigandYield (%)ApplicationSource
Suzuki-MiyauraPd(OAc)₂SPhos78Biaryl synthesis
Buchwald-HartwigPd₂(dba)₃Xantphos65Aminated biphenyls

Halogenation and Functional Group Interconversion

The methyl group at the 2-position can undergo directed ortho-metalation (DoM) for further functionalization:

  • Bromination : Using NBS (N-bromosuccinimide) and a Lewis acid (e.g., FeBr₃), the methyl group is brominated to form 2-bromomethyl derivatives .

  • Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions .

Hydrolysis to Sulfonic Acids

Controlled hydrolysis converts the sulfonyl chloride to the corresponding sulfonic acid:
Ar-SO2Cl+H2OAr-SO3H+HCl\text{Ar-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{HCl}
Key findings :

  • Hydrolysis occurs rapidly in aqueous THF or acetone (≥95% yield) .

  • Acidic conditions (e.g., HCl) accelerate the reaction .

Scientific Research Applications

Types of Reactions

  • Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.
  • Oxidation and Reduction : While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

  • Substitution Reactions : Typically conducted in the presence of bases like pyridine or triethylamine.
  • Oxidation Agents : Potassium permanganate (KMnO4) for oxidation; sodium borohydride (NaBH4) for reduction.

Scientific Research Applications

The compound has been utilized in various scientific research domains:

Organic Synthesis

2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals. It facilitates the formation of sulfonamides and sulfonate esters through nucleophilic substitution reactions.

Medicinal Chemistry

  • Antimicrobial Activity : Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for these compounds was often below 20 µM, indicating substantial antibacterial activity.
CompoundMIC (µM)% Inhibition
This compound<20>70%
  • Anticancer Potential : Structure-activity relationship (SAR) studies have shown that modifications on the biphenyl moiety can enhance cytotoxicity against various cancer cell lines. For instance, certain analogs exhibited low micromolar IC50 values against HepG2 liver cancer cells.
AnalogIC50 (µM)Cell Line
A15.0HepG2
A212.0MCF7

Industry Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials such as polymers and dyes. Its reactivity allows for the development of new materials with tailored properties.

Antimycobacterial Screening

A comprehensive study screened a library of compounds against Mycobacterium tuberculosis, revealing that this compound effectively inhibited bacterial growth. This supports its potential as a lead compound for developing new antitubercular agents.

Cytotoxicity Assessment

Investigations into the cytotoxic effects of various sulfonyl chlorides on cancer cell lines demonstrated that this compound exhibited selective toxicity towards HepG2 cells while sparing normal fibroblasts. This suggests a favorable therapeutic index for potential drug development.

Drug Development

The ability of this compound to form stable conjugates with biomolecules has led to its exploration in drug design. It shows promise in creating targeted therapies for resistant strains of bacteria and cancer cells.

Mechanism of Action

The mechanism of action of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, the compound can modify proteins and enzymes by reacting with amino acid residues, leading to changes in their activity and function. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and physical properties of 2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) CAS Number
[1,1'-Biphenyl]-4-sulfonyl chloride C₁₂H₉ClO₂S 252.71 None 103–108 1623-93-4
This compound C₁₃H₁₁ClO₂S 266.75 Methyl (2-position) Not reported 101366-51-2
4′-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride C₁₂H₈ClFO₂S 270.71 Fluoro (4′-position) 82–84 116748-66-4
4′-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride C₁₃H₁₁ClO₃S 282.74 Methoxy (4′-position) Not reported 202752-04-3
3′-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride C₁₂H₈Cl₂O₂S 287.16 Chloro (3′-position) Not reported 478647-00-6
2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride C₁₂H₈Cl₂O₂S 287.16 Chloro (2-position) Not reported N/A

Key Observations :

  • Melting Points : The parent compound ([1,1'-biphenyl]-4-sulfonyl chloride) has a higher melting point (103–108°C) than the 4′-fluoro derivative (82–84°C), likely due to reduced symmetry and intermolecular interactions in the latter .

Challenges and Limitations

  • Synthetic Complexity : Introducing substituents at specific positions (e.g., 2-methyl) requires multi-step syntheses, increasing cost and reducing scalability .
  • Stability Issues : Sulfonyl chlorides with electron-donating groups (e.g., methoxy) are more prone to hydrolysis, necessitating anhydrous handling .

Biological Activity

2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonyl derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The biological activity is often attributed to the inhibition of carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. For instance, compounds designed based on sulfonamide scaffolds have shown selective inhibition against carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM .
  • Case Study : A study reported that a related compound induced apoptosis in MDA-MB-231 breast cancer cells, demonstrating a significant increase in annexin V-FITC positive cells, indicating late apoptotic phases .

Antimicrobial Activity

In addition to anticancer properties, sulfonyl chlorides are known for their antimicrobial activities. The inhibition of CAs has been linked to the disruption of bacterial growth.

  • Antibacterial Efficacy : Compounds similar to this compound have exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae. For example, one study demonstrated that certain derivatives showed over 80% inhibition at concentrations as low as 50 μg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonyl derivatives is crucial for understanding their biological efficacy. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing groups enhances biological activity by increasing the electrophilicity of the sulfonyl group.
  • Hydrophobicity : Compounds with optimal hydrophobic characteristics tend to exhibit better cell permeability and bioactivity.

Data Summary Table

Compound NameBiological ActivityIC50 (nM)Reference
This compoundAnticancer (MDA-MB-231)Not specified
Sulfonamide Derivative AInhibits CA IX10.93 - 25.06
Sulfonamide Derivative BAntibacterial (S. aureus)50 μg/mL

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride?

  • Methodological Answer : Two primary approaches are documented for analogous biphenyl sulfonyl chlorides. The first involves chlorination of 2-methylbiphenyl-4-sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions, typically in solvents such as dichloromethane or toluene, with yields dependent on reaction time and temperature control . The second method employs diazotization of 4-amino-2-methylbiphenyl followed by treatment with sulfur dioxide and hydrochloric acid, achieving ~79% yield in similar protocols .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and absence of byproducts.
  • FTIR : Detection of characteristic S=O (1360–1180 cm⁻¹) and S-Cl (580–520 cm⁻¹) stretches.
  • Melting Point Analysis : Compare observed mp (e.g., 82–84°C for the fluoro analog ) to literature values.
  • HPLC : Assess purity via reverse-phase chromatography with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides hydrolyze to release HCl .
  • Moisture Control : Store under inert atmosphere (e.g., argon) at 2–8°C to prevent hydrolysis .
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, which can cause severe irritation .

Advanced Research Questions

Q. How does the methyl substituent influence the electronic and steric properties of biphenyl sulfonyl chloride?

  • Methodological Answer :

  • Electronic Effects : The electron-donating methyl group reduces the electrophilicity of the sulfonyl chloride compared to electron-withdrawing substituents (e.g., bromo in 4'-bromo analogs ). DFT studies on analogous organotellurium compounds demonstrate that substituent positioning alters charge distribution, which can be modeled using B3LYP/6-31G(d) basis sets .
  • Steric Effects : The methyl group may hinder nucleophilic attack at the sulfonyl center, impacting reaction kinetics. Competitive experiments with substituted analogs (e.g., 4-methyl vs. unsubstituted biphenyl sulfonyl chlorides) can quantify steric contributions .

Q. What challenges arise in characterizing sulfonylation intermediates using spectroscopic methods?

  • Methodological Answer :

  • Intermediate Instability : Hydrolysis-prone intermediates (e.g., sulfonic acids) require in situ monitoring via low-temperature ¹H NMR or rapid-quench LC-MS .
  • Crystallography : Single-crystal X-ray diffraction is limited by poor crystallization tendencies; microcrystalline powders may require synchrotron-based XRD .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate between sulfonate esters and sulfonamides, but matrix effects may necessitate isotopic labeling .

Q. Can computational methods predict the stability of derivatives like sulfonamides or sulfonate esters?

  • Methodological Answer :

  • DFT Modeling : Transition-state calculations (e.g., NBO analysis) predict bond dissociation energies and regioselectivity in nucleophilic substitutions. For example, methyl-substituted biphenyl systems show lower activation energies for aryl sulfonate formation compared to aliphatic analogs .
  • MD Simulations : Solvent effects (e.g., polar aprotic vs. protic) on reaction pathways can be modeled using OPLS-AA force fields to optimize synthetic conditions .

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